1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a pyrido[1,2-a]pyrimidin-3-yl urea moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-3-yl urea group. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific solvents to enhance the reaction efficiency. The scalability of the synthesis process is crucial for its application in larger-scale research and potential commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and pyrido[1,2-a]pyrimidin-3-yl urea analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is unique due to its specific combination of the benzodioxin and pyrido[1,2-a]pyrimidin-3-yl urea moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-5-6-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-3-4-14-15(10-13)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRJSLQLZBYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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